Tricarballylate

Description

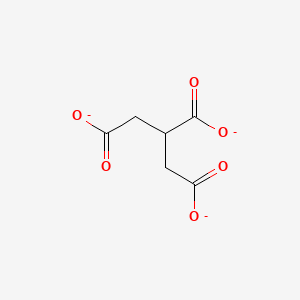

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTIIICEAUMSDG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O6-3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201274224 | |

| Record name | 1,2,3-Propanetricarboxylic acid, ion(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18905-15-2 | |

| Record name | 1,2,3-Propanetricarboxylic acid, ion(3-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18905-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetricarboxylic acid, ion(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tricarballylate: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylate, known systematically as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with significant implications in biochemistry and toxicology.[1][2] It is recognized primarily as a competitive inhibitor of the enzyme aconitase, a key component of the citric acid cycle.[2][3] This inhibitory action disrupts cellular metabolism and is the basis for its toxic effects, particularly in ruminant animals where it is produced by rumen microorganisms from trans-aconitate found in grasses.[4][5] This technical guide provides an in-depth overview of the chemical structure, properties, and biological interactions of this compound, along with relevant experimental protocols.

Chemical Structure and Nomenclature

This compound is a simple, achiral molecule consisting of a three-carbon propane (B168953) backbone with a carboxyl group attached to each carbon atom. Its structure is similar to citric acid, but it lacks the hydroxyl group on the central carbon, a feature crucial for its role as an enzyme inhibitor.[2]

IUPAC Name: Propane-1,2,3-tricarboxylic acid[6]

Synonyms: Tricarballylic acid, Carballylic acid, β-Carboxyglutaric acid[1][7]

Chemical Formula: C₆H₈O₆[7]

CAS Number: 99-14-9[7]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of tricarballylic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 176.12 g/mol | [8] |

| Melting Point | 156-161 °C | [1][9] |

| Water Solubility | 500 mg/mL at 18°C | [10][11] |

| pKₐ₁ | 3.49 (at 30°C) | [7][11] |

| pKₐ₂ | 4.58 (at 30°C) | [7][11] |

| pKₐ₃ | 5.83 (at 30°C) | [7][11] |

Synthesis and Natural Occurrence

Synthesis: Tricarballylic acid can be synthesized through several laboratory methods:

-

Hydrolysis of 1,2,3-tricyanopropane: This method involves the hydrolysis of the nitrile groups to carboxylic acids.

-

Reduction of aconitic acid: Aconitic acid can be reduced to tricarballylic acid using sodium amalgam or through electrolytic reduction.[12]

-

From fumaric acid: A two-step synthesis starting from fumaric acid has also been described.[1]

-

Modern Approaches: More recent methods focus on the direct conversion from citric acid esters using bifunctional catalysts to avoid unwanted side reactions.[8]

Natural Occurrence: this compound is not a common metabolite in most organisms. Its primary natural source is the metabolic activity of microorganisms in the rumen of cattle and sheep, where it is produced from the reduction of trans-aconitic acid present in forage grasses.[5] It can also be found in some food products as a result of processing, such as in beet and maple sugar refining, or as a breakdown product of fumonisin mycotoxins which can contaminate corn.[13]

Biological Role and Toxicology

The primary biological significance of this compound lies in its potent and competitive inhibition of the enzyme aconitase (aconitate hydratase).[3][5] Aconitase is a crucial enzyme in the citric acid cycle (Krebs cycle), where it catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via the intermediate cis-aconitate.[2]

This compound's structural similarity to citrate allows it to bind to the active site of aconitase. However, the absence of a hydroxyl group prevents the dehydration-rehydration reaction from proceeding, effectively blocking the enzyme's catalytic activity.[2] This inhibition disrupts the citric acid cycle, leading to a decrease in cellular energy production and an accumulation of citrate.

The toxic effects of this compound are most pronounced in ruminants, where its production in the rumen can lead to a condition known as "grass tetany." This is characterized by acute magnesium deficiency, as this compound is a strong chelator of divalent cations like magnesium, leading to their reduced absorption and increased excretion.[4][14]

Caption: Inhibition of Aconitase by this compound.

Experimental Protocols

Aconitase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on aconitase activity. The assay is based on monitoring the formation of cis-aconitate from isocitrate, which absorbs light at 240 nm.[15]

Materials:

-

Purified aconitase enzyme

-

Isocitrate solution (substrate)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

UV-transparent microplate or cuvettes

-

Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the isocitrate solution.

-

Add varying concentrations of the this compound inhibitor to the reaction mixture in different wells or cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding a fixed amount of the aconitase enzyme to each well/cuvette.

-

Immediately begin monitoring the increase in absorbance at 240 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration to determine the inhibitory constant (Kᵢ).

Quantification of this compound in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of organic acids, including this compound, in biological matrices such as plasma, urine, or rumen fluid.

General Workflow:

-

Sample Preparation:

-

Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile (B52724) or perchloric acid) followed by centrifugation.

-

The supernatant may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

-

The final extract is typically dissolved in the mobile phase.

-

-

Chromatographic Separation:

-

An aliquot of the prepared sample is injected into the HPLC system.

-

Separation is typically achieved using a reversed-phase C18 column.

-

The mobile phase is usually an acidic aqueous buffer (e.g., phosphate (B84403) buffer with a low pH) mixed with an organic modifier like acetonitrile or methanol. An isocratic or gradient elution can be used.

-

-

Detection:

-

UV detection at a low wavelength (e.g., 210 nm) is often used for carboxylic acids.

-

For higher sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) is the preferred method.

-

-

Quantification:

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the biological sample is determined by comparing its peak area to the calibration curve.

-

Caption: HPLC Workflow for this compound Analysis.

Conclusion

This compound is a molecule of significant interest due to its specific and potent inhibition of aconitase, a vital enzyme in central metabolism. Understanding its chemical properties, synthesis, and biological interactions is crucial for researchers in toxicology, animal science, and drug development. The experimental protocols outlined in this guide provide a foundation for further investigation into the effects and quantification of this important tricarboxylic acid.

References

- 1. US3594415A - Tricarballylic acids - Google Patents [patents.google.com]

- 2. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The FAD-Dependent this compound Dehydrogenase (TcuA) Enzyme of Salmonella enterica Converts this compound into cis-Aconitate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TRICARBALLYLIC ACID CAS#: 99-14-9 [amp.chemicalbook.com]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. V.—The synthesis of alkyltricarballylic acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 10. diagnosticsolutionslab.com [diagnosticsolutionslab.com]

- 11. TRICARBALLYLIC ACID | 99-14-9 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 14. nutripath.com.au [nutripath.com.au]

- 15. researchgate.net [researchgate.net]

Synthesis of Tricarballylate from Citric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylate and its esters are valuable compounds in various industrial and pharmaceutical applications, serving as effective plasticizers and versatile chemical building blocks. Derived from the abundant and renewable resource citric acid, their synthesis represents a key area in green chemistry. This technical guide provides an in-depth overview of the primary synthetic pathways for converting citric acid into this compound esters. It details two principal strategies: the sequential dehydration-hydrogenation of citric acid to tricarballylic acid followed by esterification, and an alternative route involving the initial esterification of citric acid to citrate (B86180) esters, which then undergo dehydration and hydrogenation. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes process diagrams to elucidate the reaction workflows and pathways, offering a comprehensive resource for professionals in chemical synthesis and drug development.

Introduction

The increasing demand for sustainable and biocompatible materials has driven research into the utilization of renewable feedstocks for chemical synthesis. Citric acid, a readily available and inexpensive commodity chemical produced by fermentation, is an excellent platform molecule for conversion into high-value products. Tricarballylic acid (propane-1,2,3-tricarboxylic acid, PTA) and its corresponding esters, tricarballylates, are significant derivatives of citric acid. This compound esters, in particular, have garnered attention as non-toxic, bio-based plasticizers, presenting a safer alternative to traditional phthalate-based plasticizers.[1]

The core transformation from citric acid to tricarballylic acid involves the reductive removal of the tertiary hydroxyl group. This guide outlines the two predominant catalytic pathways to achieve this conversion and the subsequent esterification to yield tricarballylates.

Synthetic Pathways and Core Logic

There are two primary pathways for the synthesis of this compound esters from citric acid, differing in the sequence of the dehydration-hydrogenation and esterification steps.[1][2]

Pathway A: Dehydration-Hydrogenation followed by Esterification ("Top Pathway") This is the most direct route to tricarballylic acid, which is then esterified.

-

Dehydration: Citric acid is first dehydrated to form aconitic acid.

-

Hydrogenation: The double bond in aconitic acid is then hydrogenated to yield tricarballylic acid.

-

Esterification: The three carboxylic acid groups of tricarballylic acid are esterified to produce the final this compound ester.

A potential challenge in this pathway is the spontaneous decarboxylation of the aconitic acid intermediate, which can lead to the formation of methylsuccinic acid as an undesired byproduct.[1][2]

Pathway B: Esterification followed by Dehydration-Hydrogenation ("Bottom Pathway") This route reverses the sequence to protect the carboxylic acid groups and prevent decarboxylation.

-

Esterification: Citric acid is first esterified to form a citrate ester.

-

Dehydration: The citrate ester is then dehydrated to an aconitate ester.

-

Hydrogenation: The aconitate ester is subsequently hydrogenated to the final this compound ester.

This approach circumvents the issue of decarboxylation by protecting the acid functionalities as esters.[1]

Experimental Protocols

Synthesis of Tricarballylic Acid via One-Pot Dehydration-Hydrogenation (Pathway A)

This protocol describes a robust one-pot method using a stable, bifunctional catalyst. High yields of tricarballylic acid can be achieved over multiple catalyst cycles.[3]

Catalyst System: 0.6 wt% Pd on hydrous niobium pentoxide (Pd/Nb₂O₅·nH₂O). This bifunctional catalyst provides both the acid sites for dehydration and the metal sites for hydrogenation in close proximity, which enhances selectivity.[2]

Experimental Workflow:

Protocol:

-

Reactor Loading: In a high-pressure autoclave reactor, add citric acid (0.2 mmol), deionized water (2 mL), and the 0.6 wt% Pd/Nb₂O₅·nH₂O catalyst (0.1 g).

-

Reaction Setup: Seal the reactor. Purge the system three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.

-

Pressurization and Heating: Pressurize the reactor to 10 bar with hydrogen. Begin stirring and heat the reactor to 160°C.

-

Reaction: Maintain the reaction conditions for 20 hours.

-

Cooldown and Work-up: After 20 hours, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

-

Product Isolation: Open the reactor and filter the reaction mixture to separate the solid catalyst. The aqueous solution contains the tricarballylic acid product.

-

Analysis: The yield and purity of the tricarballylic acid can be determined by techniques such as ¹H NMR spectroscopy.

Fischer Esterification of Tricarballylic Acid (Pathway A Conclusion)

This protocol details the conversion of the synthesized tricarballylic acid into its corresponding esters, such as tributyl propane-1,2,3-tricarboxylate (TBPTC).[4]

Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine tricarballylic acid (20 mmol), the desired alcohol (e.g., n-butanol, 50 mL), cyclohexane (B81311) (50 mL, as an entrainer), and p-toluenesulfonic acid (p-TSA, 0.2 g, as a catalyst).

-

Reaction: Heat the mixture to reflux (approximately 130°C) and stir vigorously. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction for 4 hours or until no more water is collected.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent and excess alcohol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude ester can be further purified if necessary, for example, by vacuum distillation.

Synthesis of this compound Esters from Citrate Esters (Pathway B)

This one-pot protocol is highly effective for converting various citrate esters directly into this compound esters, achieving high yields.[1][5]

Catalyst System: 0.2 wt% Pd/Nb₂O₅·nH₂O.

Protocol:

-

Reactor Loading: In a high-pressure autoclave reactor, dissolve the starting citrate ester (e.g., triethyl citrate) in methylcyclohexane (B89554) to a concentration of 0.1 M (e.g., 0.2 mmol in 2 mL). Add the 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst (0.1 g).

-

Reaction Setup: Seal the reactor and purge the system with nitrogen and then hydrogen as described in Protocol 3.1.

-

Pressurization and Heating: Pressurize the reactor to 20 bar with hydrogen. Begin stirring and heat the reactor to the desired temperature (optimization may be required, typically between 160-200°C).

-

Reaction: Maintain the reaction conditions for 20 hours.

-

Cooldown and Work-up: Follow the cooling and depressurization procedure as described in Protocol 3.1.

-

Product Isolation and Analysis: Filter the reaction mixture to remove the catalyst. The filtrate, containing the this compound ester in methylcyclohexane, can be analyzed directly by gas chromatography (GC) or NMR after solvent evaporation.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of tricarballylic acid and various this compound esters under different catalytic systems and conditions.

Table 1: Synthesis of Tricarballylic Acid (PTA) from Citric Acid

| Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | PTA Yield (%) | Reference |

| H-Beta Zeolite + Pd/C | Water | 160 | 10 | 20 | 85 | [3][6] |

| 0.6 wt% Pd/Nb₂O₅·nH₂O | Water | 160 | 10 | 20 | >90 | [3] |

Table 2: One-Pot Synthesis of this compound Esters from Citrate Esters

| Substrate (Citrate Ester) | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Product Yield (%) | Reference |

| Triethyl Citrate (TEC) | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 180 | 20 | 20 | 91 | [1][5] |

| Tributyl Citrate (TBC) | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 200 | 20 | 20 | 93 | [1] |

| Trimethyl Citrate (TMC) | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 160 | 20 | 20 | 88 | [1] |

Conclusion

The conversion of citric acid to this compound esters is a promising route for the production of bio-based chemicals and materials. This guide has detailed two primary catalytic strategies, providing comprehensive, step-by-step experimental protocols for each. The one-pot dehydration-hydrogenation of citric acid using a robust Pd/Nb₂O₅·nH₂O catalyst offers a high-yield pathway to tricarballylic acid, a key intermediate. Alternatively, the direct conversion of citrate esters to this compound esters using a similar bifunctional catalyst provides an elegant solution to prevent side reactions, achieving excellent yields of up to 93%. The choice of pathway may depend on the desired final product, available equipment, and economic considerations. The data and methodologies presented herein serve as a valuable technical resource for researchers and professionals aiming to develop and optimize sustainable chemical processes.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]

- 3. Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Tricarballylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a naturally occurring tricarboxylic acid with significant implications in biochemistry and animal health. Its discovery and history are intertwined with the foundational period of organic chemistry in the 19th century. This document provides a comprehensive overview of the discovery, synthesis, and biological significance of tricarballylate. It details the historical context of its identification, outlines various methods for its chemical synthesis with specific experimental protocols, and explores its role as a competitive inhibitor of the Krebs cycle enzyme aconitase. Quantitative data on its properties, synthesis yields, and inhibitory effects are presented in structured tables. Furthermore, key biochemical pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its function and historical investigation.

Discovery and History

While a definitive singular "discovery" paper for tricarballylic acid is not readily apparent in modern databases, historical chemical literature from the 19th century points to its emergence during a period of intense investigation into natural organic acids. Its structural relationship to the well-known citric and aconitic acids suggests its identification likely arose from studies on these compounds. By the early 20th century, the synthesis of its derivatives was being described, indicating that tricarballylic acid itself was an established compound within the field of organic chemistry.[1]

Early research into the composition of sugar beets and other plants likely led to its isolation and characterization.[2][3] The work of pioneering chemists such as Justus von Liebig and his contemporaries in Germany laid the groundwork for the systematic study of organic acids, creating the intellectual and technical environment for the identification of compounds like this compound.[4][5][6]

A significant chapter in the history of this compound research opened with the investigation of "grass tetany," a metabolic disease in ruminants characterized by magnesium deficiency.[7] Researchers discovered that microorganisms in the rumen can convert trans-aconitate, found in high concentrations in certain grasses, into this compound.[8] This discovery highlighted the toxicological importance of this compound, as it was found to chelate magnesium and inhibit a key metabolic enzyme.[9]

Physicochemical Properties

Tricarballylic acid is a white crystalline solid with the chemical formula C₆H₈O₆. It is soluble in water and has a melting point in the range of 156-161 °C.[10]

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₆ | [11] |

| Molar Mass | 176.12 g/mol | [10] |

| Melting Point | 156-161 °C | [10] |

| Water Solubility | Soluble | [11] |

| CAS Number | 99-14-9 | [11] |

Chemical Synthesis

Several methods have been developed for the chemical synthesis of tricarballylic acid. The choice of method often depends on the desired scale and available starting materials.

Reduction of Aconitic Acid

A common laboratory method involves the reduction of aconitic acid. This can be achieved through catalytic hydrogenation or by using reducing agents like sodium amalgam.

Experimental Protocol: Catalytic Hydrogenation of Aconitic Acid

-

Preparation: A solution of aconitic acid (1 mole) in a suitable solvent (e.g., water or ethanol) is prepared.

-

Catalyst: A palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the aconitic acid) is added to the solution.

-

Hydrogenation: The mixture is placed in a hydrogenation apparatus and subjected to hydrogen gas at a pressure of 3-4 atmospheres.

-

Reaction Conditions: The reaction is typically stirred at room temperature for 4-6 hours, or until the theoretical amount of hydrogen has been consumed.

-

Work-up: The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude tricarballylic acid.

-

Purification: The crude product can be recrystallized from hot water to yield pure tricarballylic acid.

Hydrolysis of Triesters

Tricarballylic acid can also be synthesized by the hydrolysis of its corresponding tri-esters, such as triethyl this compound.

Experimental Protocol: Hydrolysis of Triethyl this compound

-

Reaction Setup: Triethyl this compound (1 mole) is mixed with an excess of a strong base, such as a 20% aqueous solution of sodium hydroxide.

-

Hydrolysis: The mixture is heated under reflux for 2-3 hours to ensure complete saponification of the ester groups.

-

Acidification: After cooling, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid, until the pH is approximately 1. This protonates the carboxylate salts, precipitating the tricarballylic acid.

-

Isolation: The precipitated tricarballylic acid is collected by filtration and washed with cold water to remove any remaining salts.

-

Purification: The product is then dried, and can be further purified by recrystallization from water.

From Citric Acid

A more recent and green chemistry approach involves the selective defunctionalization of citric acid. This method utilizes a one-pot dehydration-hydrogenation process.[12]

| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |

| Reduction | Aconitic Acid | H₂, Pd/C | High | [12] |

| Hydrolysis | Triethyl this compound | NaOH, HCl | Quantitative | - |

| Dehydration-Hydrogenation | Citric Acid | H-Beta zeolite, Pd/C | Up to 85% | [12] |

Biological Significance and Signaling Pathway Inhibition

The primary biological significance of this compound lies in its ability to act as a competitive inhibitor of the enzyme aconitase (also known as aconitate hydratase).[8][13][14] Aconitase is a key enzyme in the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle), where it catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate.[15]

By binding to the active site of aconitase, this compound prevents the normal substrate, citrate, from binding, thus inhibiting the cycle. This inhibition leads to an accumulation of citrate and a depletion of downstream intermediates, disrupting cellular energy metabolism.

Aconitase Inhibition Kinetics

This compound is a competitive inhibitor of aconitase when citrate or isocitrate are the substrates.[13] However, it acts as a non-competitive inhibitor when cis-aconitate is the substrate.[13]

| Parameter | Value | Substrate | Reference |

| Kᵢ (Inhibition Constant) | 0.52 mM | Citrate | [3] |

| Inhibition Type | Competitive | Citrate/Isocitrate | [13] |

| Inhibition Type | Non-competitive | cis-Aconitate | [13] |

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the Krebs cycle by this compound.

Experimental Workflows

Workflow for Aconitase Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory effect of this compound on aconitase activity.

Conclusion

Tricarballylic acid, from its likely discovery in the 19th century to its modern relevance in animal health and biochemistry, represents a molecule of significant scientific interest. Its role as a competitive inhibitor of aconitase provides a clear example of how a small molecule can disrupt a fundamental metabolic pathway. The established methods for its synthesis allow for its continued study and potential application in various fields. This guide has provided a detailed overview of the historical, chemical, and biological aspects of this compound, offering a valuable resource for researchers and professionals in the life sciences.

References

- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assbt.org [assbt.org]

- 3. Phenolic compounds of sugar beet (Beta vulgaris L.): Separation method, chemical characterization, and biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Justus von Liebig - Wikipedia [en.wikipedia.org]

- 5. britannica.com [britannica.com]

- 6. encyclopedia.com [encyclopedia.com]

- 7. Khan Academy [khanacademy.org]

- 8. The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Auguste André Thomas Cahours - preview & related info | Mendeley [mendeley.com]

- 10. 1911 Encyclopædia Britannica/Liebig, Justus von - Wikisource, the free online library [en.wikisource.org]

- 11. Tricarballylic acid [webbook.nist.gov]

- 12. Justus von Liebig: The Chemistry of Education | About the Hero | Lowell Milken Center [lowellmilkencenter.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Tricarballylate as a Competitive Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylate, a tricarboxylic acid found in certain plants and produced by rumen microorganisms, is a known competitive inhibitor of key enzymes in central metabolic pathways. This technical guide provides an in-depth analysis of this compound's role as an enzyme inhibitor, with a primary focus on its interaction with aconitase and ATP-citrate lyase. This document outlines the mechanism of inhibition, presents available quantitative data, details relevant experimental protocols, and visualizes the affected metabolic pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development.

Introduction

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a non-metabolizable organic acid. Its structural similarity to citrate (B86180) and isocitrate, key intermediates in the citric acid cycle, forms the basis of its function as a competitive enzyme inhibitor. By binding to the active sites of specific enzymes, this compound can modulate critical cellular processes, including energy production and fatty acid synthesis. Understanding the kinetics and mechanisms of this inhibition is crucial for applications ranging from toxicology to therapeutic development.

The primary enzyme target of this compound is aconitase (aconitate hydratase; EC 4.2.1.3), an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate in the citric acid cycle.[1][2] this compound has also been identified as an inhibitor of ATP-citrate lyase (ACLY; EC 2.3.3.8), a key enzyme in lipogenesis that cleaves citrate to generate acetyl-CoA for fatty acid and cholesterol biosynthesis.[3]

This guide will delve into the specifics of these interactions, providing the available quantitative data and methodologies to facilitate further research in this area.

Mechanism of Competitive Inhibition by this compound

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, reversibly binds to the active site of an enzyme, preventing the substrate from binding.[4] In the case of this compound, its three carboxyl groups mimic the binding of citrate and isocitrate to the active site of enzymes like aconitase.

The binding of this compound to the enzyme is a reversible process, and the level of inhibition is dependent on the concentrations of both the inhibitor and the substrate. By increasing the substrate concentration, the effects of a competitive inhibitor can be overcome.[4] The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to double the apparent Michaelis constant (Km) of the substrate.

Quantitative Data for this compound Inhibition

The inhibitory effect of this compound has been quantified primarily for its action on aconitase. The available data is summarized in the table below.

| Enzyme Target | Organism/Tissue Source | Inhibitor | Inhibition Type | Ki Value | IC50 Value | Reference |

| Aconitase (EC 4.2.1.3) | Ruminant Tissues | This compound | Competitive | 0.52 mM | N/A | [1][2] |

| ATP-Citrate Lyase (EC 2.3.3.8) | Rat Liver | This compound | Inhibitor | Not Reported | Not Reported | [3] |

N/A: Not Available in the reviewed literature.

Impact on Metabolic Pathways

The inhibition of aconitase by this compound directly impacts the citric acid cycle (Krebs cycle) , a central metabolic pathway for cellular respiration. Aconitase catalyzes the conversion of citrate to isocitrate. By competitively inhibiting this step, this compound can lead to an accumulation of citrate and a depletion of downstream intermediates, thereby affecting the overall flux of the cycle and cellular energy production.

Inhibition of ATP-citrate lyase by this compound affects lipogenesis . This enzyme provides the acetyl-CoA necessary for the synthesis of fatty acids and cholesterol in the cytoplasm. By blocking this step, this compound can potentially reduce the production of these essential lipids.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of enzyme inhibition kinetics. Below are methodologies for assessing the inhibitory effect of this compound on aconitase and ATP-citrate lyase.

Aconitase Inhibition Assay

The following protocol is based on the methodology likely used in the study by Russell et al. (1986), which first reported the Ki value for this compound's inhibition of aconitase.[1]

Objective: To determine the inhibition constant (Ki) of this compound for aconitase.

Materials:

-

Purified aconitase

-

Citrate (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 240 nm (for the formation of cis-aconitate)

Procedure:

-

Enzyme Preparation: Prepare a stock solution of purified aconitase in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the measurement period.

-

Reagent Preparation:

-

Prepare a series of citrate solutions of varying concentrations in the assay buffer.

-

Prepare a series of this compound solutions of varying concentrations in the assay buffer.

-

-

Assay Setup:

-

Set up a series of reactions in cuvettes. Each series should correspond to a fixed concentration of this compound (including a control with no inhibitor).

-

Within each series, vary the concentration of the substrate (citrate).

-

To each cuvette, add the assay buffer, the appropriate concentration of this compound, and the appropriate concentration of citrate.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the aconitase solution to each cuvette.

-

Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 240 nm over time. This corresponds to the formation of the intermediate, cis-aconitate.

-

Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten plots.

-

Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax).

-

Determine the apparent Km (Kmapp) for each inhibitor concentration from the x-intercept (-1/Kmapp).

-

Plot the Kmapp values against the inhibitor concentration ([I]). The slope of this line will be Km/Ki. The Ki can then be calculated.

-

ATP-Citrate Lyase Inhibition Assay

The following is a representative protocol for an ATP-citrate lyase inhibition assay, based on established methods.[5]

Objective: To determine the inhibitory effect of this compound on ATP-citrate lyase activity.

Materials:

-

Purified ATP-citrate lyase

-

Citrate, Coenzyme A (CoA), and ATP (substrates)

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl₂ and DTT)

-

Coupling enzyme: Malate dehydrogenase (MDH)

-

NADH

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme and Reagent Preparation: Prepare stock solutions of ATP-citrate lyase, substrates, inhibitor, MDH, and NADH in the assay buffer.

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the assay buffer, ATP, CoA, citrate, NADH, and MDH.

-

Add varying concentrations of this compound to the wells (including a no-inhibitor control).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding ATP-citrate lyase.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The reaction catalyzed by ATP-citrate lyase produces oxaloacetate, which is then reduced to malate by MDH, consuming NADH in the process.

-

Calculate the initial reaction velocity from the rate of NADH consumption.

-

-

Data Analysis:

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (citrate) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots as described for the aconitase assay.

-

Experimental Workflow Visualization

The general workflow for determining the inhibition constant (Ki) of a competitive enzyme inhibitor involves a series of systematic steps from experimental design to data analysis.

Conclusion

This compound serves as a valuable tool compound for studying the roles of aconitase and ATP-citrate lyase in cellular metabolism. Its well-characterized competitive inhibition of aconitase provides a clear example of this mode of enzyme regulation. While its inhibitory effect on ATP-citrate lyase is documented, further quantitative analysis is required to fully elucidate the kinetics of this interaction. The methodologies and data presented in this guide offer a foundation for researchers to explore the multifaceted roles of this compound as an enzyme inhibitor and its potential applications in various fields of biological and medical research.

References

- 1. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound and hydroxycitrate: substrate and inhibitor of ATP: citrate oxaloacetate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 5. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tricarballylate in the Citric Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylate, a structural analog of citrate (B86180), serves as a notable modulator of core metabolic processes, particularly the citric acid cycle. This technical guide provides an in-depth analysis of the function of this compound, focusing on its role as a competitive inhibitor of aconitase and its impact on mitochondrial citrate transport. Detailed experimental methodologies are presented to enable the replication and further investigation of these effects. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

The citric acid cycle, or Krebs cycle, is a fundamental metabolic pathway essential for cellular respiration and energy production. A key enzyme in this cycle is aconitase (aconitate hydratase), which catalyzes the stereospecific isomerization of citrate to isocitrate via cis-aconitate. Due to its structural similarity to citrate, this compound acts as a competitive inhibitor of aconitase, thereby disrupting the normal flow of the citric acid cycle. Furthermore, this compound has been shown to affect the transport of citrate across the inner mitochondrial membrane, a critical step for various biosynthetic pathways, including fatty acid synthesis. Understanding the precise mechanisms by which this compound exerts these effects is crucial for research in metabolic regulation and has implications for drug development targeting metabolic pathways.

Mechanism of Action of this compound

Inhibition of Aconitase

This compound's primary and most well-characterized function in the context of the citric acid cycle is the competitive inhibition of aconitase. By binding to the active site of the enzyme, this compound prevents the binding of the natural substrate, citrate, thus halting the conversion to isocitrate. This inhibition leads to an accumulation of citrate and a depletion of downstream intermediates of the cycle.

The inhibitory effect of this compound on aconitase is reversible and dependent on the relative concentrations of the inhibitor and the substrate. The potency of this inhibition is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Inhibition of the Mitochondrial Tricarboxylate Carrier

Beyond its direct enzymatic inhibition, this compound also impedes the transport of citrate from the mitochondrial matrix to the cytosol. This transport is mediated by the mitochondrial tricarboxylate carrier (TCC). Cytosolic citrate is a crucial precursor for the synthesis of fatty acids and cholesterol. By inhibiting the TCC, this compound can indirectly affect these biosynthetic pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound.

| Parameter | Enzyme/Transporter | Value | Organism/System | Reference |

| Kᵢ (Inhibition Constant) | Aconitase | 0.52 mM | Ruminant Tissue | [1][2] |

Experimental Protocols

Determination of the Inhibition Constant (Kᵢ) of this compound for Aconitase

This protocol outlines the determination of the Kᵢ value for this compound as a competitive inhibitor of aconitase using a spectrophotometric assay.

I. Materials and Reagents:

-

Purified aconitase enzyme

-

Citrate (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Isocitrate dehydrogenase (coupling enzyme)

-

NADP⁺

-

Manganese chloride (MnCl₂) or Magnesium chloride (MgCl₂)

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate (optional)

II. Experimental Procedure:

-

Enzyme Preparation: Prepare a stock solution of purified aconitase in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

-

Reagent Preparation:

-

Prepare a series of citrate concentrations ranging from below to above the known Kₘ of aconitase (e.g., 0.1x to 10x Kₘ).

-

Prepare a series of this compound concentrations. The range should bracket the expected Kᵢ value.

-

Prepare a solution of isocitrate dehydrogenase, NADP⁺, and MnCl₂ in assay buffer.

-

-

Assay Setup:

-

In a microplate or cuvettes, set up reaction mixtures containing assay buffer, a fixed concentration of the coupling enzyme mixture, and varying concentrations of citrate.

-

For the inhibited reactions, add varying concentrations of this compound to the reaction mixtures. Include a control set with no inhibitor.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the aconitase enzyme to each well/cuvette.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH by isocitrate dehydrogenase as isocitrate is formed.

-

Record the initial velocity (rate of change in absorbance per minute) for each reaction.

-

-

Data Analysis:

-

Plot the initial velocities against the substrate (citrate) concentrations for each inhibitor concentration.

-

Analyze the data using a Lineweaver-Burk plot (double reciprocal plot) or non-linear regression analysis to determine the apparent Kₘ in the presence of the inhibitor.

-

Calculate the Kᵢ value for competitive inhibition using the following equation: Kₘ(app) = Kₘ (1 + [I]/Kᵢ) where Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor, Kₘ is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

-

Measurement of Mitochondrial Citrate Transport Inhibition

This protocol describes a method to measure the inhibition of the mitochondrial tricarboxylate carrier by this compound using radiolabeled citrate.

I. Materials and Reagents:

-

Isolated rat liver mitochondria

-

[¹⁴C]-Citrate (radiolabeled substrate)

-

This compound

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Incubation buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.2)

-

Stop solution (e.g., ice-cold incubation buffer containing a high concentration of a non-radiolabeled competitive inhibitor like malate)

-

Scintillation cocktail

-

Scintillation counter

II. Experimental Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from fresh rat liver using differential centrifugation.

-

Assay Setup:

-

Pre-incubate isolated mitochondria in incubation buffer at a specific temperature (e.g., 25°C).

-

Prepare a series of tubes with varying concentrations of this compound. Include a control set with no inhibitor.

-

-

Transport Assay:

-

Initiate the transport reaction by adding a known concentration of [¹⁴C]-citrate to each tube.

-

Allow the transport to proceed for a short, defined period (e.g., 1-5 minutes) during which the uptake is linear.

-

Terminate the reaction by adding ice-cold stop solution.

-

Rapidly separate the mitochondria from the incubation medium by centrifugation through a layer of silicone oil or by rapid filtration.

-

-

Quantification:

-

Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

-

Determine the protein concentration of the mitochondrial samples to normalize the data.

-

-

Data Analysis:

-

Calculate the rate of citrate uptake for each this compound concentration.

-

Plot the rate of uptake against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of transport).

-

Visualizations

Signaling Pathway Diagram

Caption: Competitive inhibition of aconitase by this compound in the citric acid cycle.

Experimental Workflow Diagram

Caption: Workflow for determining the inhibition constant (Ki) of this compound.

Conclusion

This compound serves as a valuable tool for studying the regulation of the citric acid cycle and related metabolic pathways. Its specific, competitive inhibition of aconitase and its effects on mitochondrial citrate transport provide clear mechanisms for its observed physiological effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of this compound and other metabolic modulators. A thorough understanding of these interactions is paramount for the development of novel therapeutic strategies targeting cellular metabolism in various disease states.

References

Microbial Production of Tricarballylate in the Rumen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylate (TCA), a potent inhibitor of the enzyme aconitase, is a tricarboxylic acid produced in the rumen through the microbial reduction of trans-aconitate. This guide provides a comprehensive technical overview of the microbial processes leading to TCA formation, its physiological implications for the ruminant animal, and detailed methodologies for its study. High concentrations of trans-aconitate in certain forages can lead to significant TCA accumulation in the rumen, contributing to metabolic disorders such as grass tetany. Understanding the microbial ecology and biochemistry of TCA production is therefore critical for developing strategies to mitigate its toxic effects and improve ruminant health and productivity. This document outlines the key microorganisms involved, the biochemical pathways, influencing factors, and detailed experimental protocols for the quantification of TCA and the study of its microbial metabolism.

Introduction

This compound (propane-1,2,3-tricarboxylic acid) is a non-metabolizable organic acid that can accumulate in the rumen of cattle and sheep. Its primary precursor, trans-aconitic acid, is found in high concentrations in various grasses and forages, particularly during periods of rapid growth. Rumen microorganisms hydrogenate the double bond of trans-aconitate to form TCA.[1][2] The significance of this microbial conversion lies in the toxic potential of TCA. By competitively inhibiting aconitate hydratase (aconitase), a key enzyme in the citric acid cycle, TCA can disrupt cellular energy metabolism.[3][2] This inhibition is also implicated in the etiology of grass tetany (hypomagnesemia), a metabolic disease in ruminants, as TCA can chelate divalent cations like magnesium.[1][4] This guide serves as a technical resource for researchers investigating the microbial ecology of the rumen, the biochemistry of TCA synthesis, and for professionals in drug development seeking to understand and potentially mitigate TCA toxicity.

Microbial Players in this compound Metabolism

The rumen hosts a complex microbial ecosystem where specific bacteria are responsible for both the production and degradation of this compound.

This compound Producing Microorganisms

The primary bacterium identified as a potent producer of this compound from trans-aconitate is Selenomonas ruminantium.[1][4] This Gram-negative, anaerobic bacterium is a common inhabitant of the rumen. Several studies have demonstrated its ability to actively reduce trans-aconitate to this compound.[1][4] Other bacteria, such as Wolinella succinogenes, have also been shown to produce TCA, although to a lesser extent.[1][4] In contrast, predominant rumen bacteria like Bacteroides ruminicola, Butyrivibrio fibrisolvens, and Megasphaera elsdenii produce little to no this compound.[1][4]

This compound Degrading Microorganisms

While TCA was initially considered non-metabolizable in the rumen, subsequent research has identified bacteria capable of its degradation. Acidaminococcus fermentans can ferment trans-aconitate and, importantly, can also metabolize this compound, converting it to acetate. This bacterium represents a potential biological control agent for preventing TCA accumulation.

Biochemical Pathway of this compound Production

The conversion of trans-aconitate to this compound is a reduction reaction where the double bond of trans-aconitate is hydrogenated.

Biochemical Reaction:

trans-Aconitate + 2[H] → this compound

The specific enzyme responsible for this conversion in Selenomonas ruminantium is a reductase, likely a trans-aconitate reductase. This enzymatic step is a critical control point in the production of TCA. The reducing equivalents (2[H]) are supplied by other metabolic reactions within the bacterium. In the anaerobic environment of the rumen, hydrogen gas (H₂) can serve as an electron donor for this reduction.[5]

dot

Caption: Biochemical pathway of this compound production and degradation in the rumen.

Factors Influencing this compound Production

Several factors can influence the rate and extent of this compound production in the rumen.

-

Substrate Availability: The concentration of trans-aconitate in forages is a primary determinant of TCA production. Grasses in early spring often contain high levels of trans-aconitate.[6]

-

Dietary Composition: High-forage diets are associated with higher rumen pH, which can favor the growth of cellulolytic and other bacteria, including Selenomonas ruminantium.[7][8] Conversely, high-concentrate diets, which lower rumen pH, may alter the microbial population and potentially reduce TCA production.[7][8]

-

Methane (B114726) Inhibition: The use of methane inhibitors, such as chloroform (B151607) and nitrate, can increase the availability of reducing equivalents (H₂) in the rumen.[3] This increased availability of hydrogen can lead to a higher conversion rate of trans-aconitate to this compound.[3]

Quantitative Data on this compound Production

The following tables summarize quantitative data from various studies on this compound production in the rumen.

Table 1: In Vitro Conversion of trans-Aconitate to this compound by Rumen Microorganisms

| Substrate | Initial trans-Aconitate (mM) | Incubation Conditions | % Conversion to this compound | Reference |

| Timothy Hay | 6.7 | Mixed rumen microorganisms | 64% | [3][2] |

| Timothy Hay + Chloroform | 6.7 | Mixed rumen microorganisms | 82% | [3][2] |

| Timothy Hay + Nitrate | 6.7 | Mixed rumen microorganisms | 75% | [3][2] |

Table 2: this compound and trans-Aconitate Concentrations in Rumen Fluid and Forages

| Sample Type | Analyte | Concentration | Notes | Reference |

| Sheep Plasma | This compound | 0.3 - 0.5 mM | 9 hours after administration of 20g trans-aconitate | [3][2] |

| Mixed Pasture Grasses | trans-Aconitate | 1 - 2.5% of dry weight | Early season | [6] |

| Hordeum leporinum | trans-Aconitate | 3.5% of dry weight | Early season | [6] |

| Phalaris tuberosa | trans-Aconitate | 4.2% of dry weight | Early season | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound production in the rumen.

In Vitro Rumen Fermentation for this compound Production

This protocol is adapted from standard in vitro rumen fermentation techniques.

Objective: To determine the conversion of trans-aconitate to this compound by a mixed population of rumen microorganisms.

Materials:

-

Rumen fluid from a cannulated ruminant.

-

Anaerobic buffer solution (e.g., McDougall's buffer).

-

Substrate (e.g., dried and ground forage).

-

trans-Aconitic acid.

-

Incubation vessels (e.g., serum bottles).

-

CO₂ gas source.

-

Shaking water bath or incubator at 39°C.

-

Syringes and needles.

-

HPLC system for analysis.

Procedure:

-

Preparation of Inoculum: Collect rumen fluid from a donor animal before feeding. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions by flushing with CO₂.

-

Incubation Setup: In each incubation vessel, add a known amount of substrate and trans-aconitic acid.

-

Anaerobic Conditions: Flush each vessel with CO₂ to create an anaerobic environment.

-

Inoculation: Add the rumen fluid inoculum to each vessel.

-

Incubation: Place the vessels in a shaking water bath or incubator at 39°C for a specified time (e.g., 24 hours).

-

Sampling: At the end of the incubation period, collect a sample of the incubation fluid.

-

Sample Preparation for HPLC: Centrifuge the sample to pellet the microbial cells and feed particles. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Analyze the filtered supernatant for trans-aconitate and this compound concentrations using a suitable HPLC method.

References

- 1. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anaerobic in vitro rumen incubation technique to simulate rumen function | RE-Place [re-place.be]

- 4. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity and properties of fumarate reductase in ruminal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diet Transition from High-Forage to High-Concentrate Alters Rumen Bacterial Community Composition, Epithelial Transcriptomes and Ruminal Fermentation Parameters in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Different Concentrate-to-Forage Ratio Diets on Rumen Bacterial Microbiota and the Structures of Holstein Cows during the Feeding Cycle - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tricarballylate in Ruminant Grass Tetany: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grass tetany, a metabolic disease in ruminants characterized by hypomagnesemia, poses a significant threat to livestock health and productivity. A key etiological factor implicated in this condition is tricarballylate, a tricarboxylic acid formed in the rumen. This technical guide provides an in-depth exploration of the biochemical link between this compound and grass tetany. It details the conversion of trans-aconitate, a compound found in high concentrations in lush forages, to this compound by rumen microorganisms. The guide further elucidates the mechanisms by which this compound contributes to hypomagnesemia, including its chelation of magnesium and its inhibitory effects on key metabolic enzymes. Detailed experimental protocols for the analysis of this compound, in vitro rumen fermentation studies, and enzyme inhibition assays are provided. Quantitative data from relevant studies are summarized in tabular format for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the complex interactions involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug development aimed at mitigating the adverse effects of this compound in ruminants.

Introduction

Grass tetany, or hypomagnesemic tetany, is a metabolic disorder in ruminants, particularly prevalent in cattle and sheep grazing on lush, rapidly growing pastures. The clinical signs, which can progress rapidly and be fatal, include nervousness, muscle twitching, staggering, convulsions, and coma[1][2]. The underlying cause is a severe deficiency of magnesium in the blood and cerebrospinal fluid[2][3]. While low dietary magnesium intake can be a factor, a significant contributor to the development of grass tetany is the presence of dietary components that interfere with magnesium absorption and metabolism[1][3].

One such compound that has garnered considerable research interest is trans-aconitic acid, which can accumulate to high concentrations (up to 5% of dry matter) in certain forages, especially during periods of rapid growth in the spring[4][5]. However, trans-aconitate itself is not the primary culprit. Instead, rumen microorganisms convert it to tricarballylic acid (this compound)[6][7]. This ruminal metabolite is then absorbed into the bloodstream and is considered a key causative agent of grass tetany[8].

This technical guide will provide a comprehensive overview of the role of this compound in the pathogenesis of grass tetany, focusing on its formation, its impact on magnesium homeostasis, and its systemic effects.

Biochemical Mechanisms of this compound Action

The detrimental effects of this compound in ruminants are twofold: it directly interferes with magnesium availability and disrupts cellular energy metabolism.

Formation of this compound in the Rumen

The precursor to this compound, trans-aconitic acid, is readily fermented by a variety of rumen bacteria[7]. Notably, species such as Selenomonas ruminantium have been identified as active reducers of trans-aconitate to this compound[9]. The conversion is a reduction reaction where the double bond in trans-aconitate is saturated.

Studies have shown that a significant portion of ingested trans-aconitate can be converted to this compound in the rumen. In vitro incubations of mixed rumen microorganisms with trans-aconitate have demonstrated conversion rates of up to 64%[6].

Interference with Magnesium Homeostasis

This compound contributes to hypomagnesemia through two primary mechanisms:

-

Chelation of Magnesium: this compound is an effective chelating agent for divalent cations, including magnesium. The formation of a stable this compound-magnesium complex in the rumen can reduce the concentration of free, absorbable magnesium ions. Although some studies suggest that the primary effect of this compound is not on intestinal absorption but rather on renal excretion, its chelating ability is a noteworthy chemical property[10][11].

-

Increased Urinary Excretion of Magnesium: Experimental studies in rats have shown that dietary this compound does not affect magnesium absorption but leads to a significant increase in urinary magnesium loss[10][11]. This suggests that absorbed this compound enhances the excretion of magnesium by the kidneys, leading to a net loss of this essential mineral.

Inhibition of the Citric Acid Cycle

Beyond its effects on magnesium, this compound is a structural analog of citrate (B86180) and acts as a competitive inhibitor of the enzyme aconitate hydratase (aconitase)[6][7]. Aconitase is a critical enzyme in the citric acid cycle (Krebs cycle), responsible for the isomerization of citrate to isocitrate.

By inhibiting aconitase, this compound can disrupt cellular energy production. Studies have demonstrated that this compound can inhibit the oxidation of acetate, a major energy source for ruminants, in liver cells[6]. The inhibitor constant (Ki) for this compound with aconitase has been determined to be 0.52 mM, which is similar to the Michaelis-Menten constant (Km) of the enzyme for citrate, indicating a significant inhibitory potential at physiologically relevant concentrations[6][7].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its effects.

Table 1: this compound Concentrations in Ruminant Plasma

| Animal Model | Forage/Treatment | Peak Plasma this compound (mM) | Reference |

| Sheep | 20 g trans-aconitate capsule | 0.3 - 0.5 | [6][7] |

| Sheep | Wheat forage (1.52% trans-aconitate) | 0.58 ± 0.08 | [5] |

| Sheep | Rye forage (1.37% trans-aconitate) | 0.48 ± 0.21 | [5] |

| Cattle | Rye forage (0.83% trans-aconitate) | 0.31 ± 0.05 | [5] |

Table 2: In Vitro Conversion of trans-Aconitate to this compound

| Rumen Fluid Source | Incubation Conditions | trans-Aconitate Conversion (%) | Reference |

| Mixed Rumen Microorganisms | 6.7 mM trans-aconitate | 64 | [6] |

| Mixed Rumen Microorganisms | + Chloroform | 82 | [6] |

| Mixed Rumen Microorganisms | + Nitrate | 75 | [6] |

Table 3: Aconitase Inhibition by this compound

| Parameter | Value | Reference |

| Inhibition Type | Competitive | [6][7] |

| Inhibitor Constant (Ki) | 0.52 mM | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Analysis of this compound in Forage and Plasma by HPLC

This protocol outlines a general method for the quantification of this compound. It is recommended to validate the method for the specific matrix (forage or plasma).

-

Sample Preparation (Forage):

-

Dry forage samples at 60°C for 48 hours and grind to pass through a 1 mm sieve.

-

Extract a known weight of the ground sample with a suitable solvent (e.g., dilute sulfuric acid or a buffer) by shaking for several hours at a low temperature.

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.45 µm filter before HPLC analysis.

-

-

Sample Preparation (Plasma):

-

Collect blood in heparinized tubes and centrifuge to separate plasma.

-

Deproteinize the plasma by adding a precipitating agent (e.g., perchloric acid or acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Neutralize the supernatant if an acid was used for deproteinization.

-

Filter the supernatant through a 0.45 µm filter before HPLC analysis.

-

-

HPLC Conditions (Recommended starting point):

-

Column: A reverse-phase C18 column or a specific organic acid analysis column.

-

Mobile Phase: An isocratic or gradient elution using a buffered aqueous solution (e.g., phosphate (B84403) or sulfate (B86663) buffer at a low pH) and an organic modifier like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a more specific method like mass spectrometry (LC-MS) for higher sensitivity and selectivity.

-

Quantification: Use an external standard curve prepared with pure tricarballylic acid.

-

In Vitro Rumen Fermentation

This protocol simulates the conversion of trans-aconitate to this compound by rumen microorganisms.

-

Materials:

-

Rumen fluid collected from a cannulated ruminant.

-

Anaerobic buffer solution (e.g., McDougall's buffer).

-

Substrate (trans-aconitic acid).

-

Incubation vessels (e.g., serum bottles).

-

CO2 gas source.

-

-

Procedure:

-

Strain the collected rumen fluid through several layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions throughout.

-

Prepare the incubation medium by mixing the rumen fluid with the anaerobic buffer (e.g., 1:2 or 1:4 ratio).

-

Dispense the medium into incubation vessels under a continuous flow of CO2.

-

Add the trans-aconitate substrate to the vessels to achieve the desired final concentration.

-

Seal the vessels and incubate in a shaking water bath at 39°C for a specified period (e.g., 24-48 hours).

-

At the end of the incubation, stop the fermentation (e.g., by adding acid or freezing).

-

Analyze the incubation fluid for trans-aconitate and this compound concentrations using HPLC as described above.

-

Aconitase Inhibition Assay

This protocol measures the inhibitory effect of this compound on aconitase activity.

-

Principle: Aconitase activity is measured by monitoring the conversion of citrate or isocitrate to cis-aconitate, which absorbs light at 240 nm.

-

Materials:

-

Aconitase enzyme (commercially available).

-

Citrate or isocitrate substrate solution.

-

This compound solution (inhibitor).

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4).

-

UV-transparent cuvettes or microplate.

-

Spectrophotometer capable of reading at 240 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer and the substrate in a cuvette.

-

For the inhibited reaction, add the this compound solution to the reaction mixture. For the uninhibited control, add an equal volume of buffer.

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the aconitase enzyme solution.

-

Immediately monitor the increase in absorbance at 240 nm over time.

-

Calculate the initial reaction velocity (rate of change in absorbance).

-

To determine the Ki, perform the assay at various substrate and inhibitor concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.

-

Conclusion and Future Directions

The evidence strongly implicates this compound as a key factor in the etiology of grass tetany in ruminants. Its formation in the rumen from trans-aconitate, subsequent absorption, and dual action of promoting urinary magnesium loss and inhibiting cellular energy metabolism create a metabolic challenge that can lead to severe hypomagnesemia. The detailed experimental protocols provided in this guide offer a framework for further research into the precise mechanisms of this compound toxicity and for the development of targeted interventions.

Future research should focus on:

-

Developing practical and cost-effective methods to reduce the conversion of trans-aconitate to this compound in the rumen, potentially through dietary additives or manipulation of the rumen microbiome.

-

Identifying the specific transporters and signaling pathways in the kidney that are affected by this compound, leading to increased magnesium excretion.

-

Screening for and developing compounds that can either block the absorption of this compound or counteract its inhibitory effects on aconitase.

A deeper understanding of the molecular interactions of this compound will be crucial for the development of effective strategies to prevent and treat grass tetany, thereby improving animal welfare and the economic sustainability of livestock production.

References

- 1. youtube.com [youtube.com]

- 2. scispace.com [scispace.com]

- 3. Enrichment and Isolation of Rumen Bacteria That Reduce trans- Aconitic Acid to Tricarballylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 7. medium.com [medium.com]

- 8. Graphviz [graphviz.org]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. Anaerobic in vitro rumen incubation technique to simulate rumen function | RE-Place [re-place.be]

- 11. researchgate.net [researchgate.net]

The Metabolic Fate of Tricarballylate in Mammals: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricarballylate (propane-1,2,3-tricarboxylic acid), a structural analog of citrate (B86180), is a naturally occurring organic acid found in various plants and is also formed by microbial action in the rumen of livestock. Its presence in the diet has raised toxicological interest due to its potential to interfere with mineral metabolism and cellular energy production. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of this compound in mammals, covering its absorption, distribution, metabolism, and excretion (ADME). The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The available evidence suggests that this compound is poorly metabolized in mammals and is primarily excreted unchanged in the urine.

Absorption

This compound can be absorbed from the gastrointestinal tract. In ruminants, it is absorbed from the rumen into the bloodstream[1]. Studies in sheep have shown that after oral administration of its precursor, trans-aconitate, plasma concentrations of this compound can reach significant levels[1].

Distribution

Specific studies on the tissue distribution of this compound are limited. However, its rapid and near-complete urinary excretion in rats suggests that it is likely distributed in the extracellular fluid with limited tissue accumulation.

Metabolism

Current research indicates that this compound is not significantly metabolized in mammals. In vivo studies in rats have demonstrated that virtually all of the orally administered this compound is recovered unchanged in the urine, strongly suggesting a lack of metabolic degradation[2]. While comprehensive in vitro metabolism studies using liver microsomes or hepatocytes from various species are not extensively reported in the literature, the existing data points towards metabolic stability.

Excretion

The primary route of excretion for this compound is via the kidneys. In a study with young male Sprague-Dawley rats fed a diet containing 2% tricarballylic acid, almost the entire dietary amount of the acid was recovered in the urine[2]. This renal excretion is likely mediated by organic anion transporters in the proximal tubules of the kidney, which are responsible for the transport of a wide range of organic acids.

Quantitative Data

The following tables summarize the key quantitative findings from studies on the metabolic fate and effects of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Sheep

| Parameter | Value | Species | Dosing | Source |

| Peak Plasma Concentration (Cmax) | 0.3 - 0.5 mM | Sheep | 20 g trans-aconitate (precursor) orally | [1] |

| Time to Peak (Tmax) | 9 hours | Sheep | 20 g trans-aconitate (precursor) orally | [1] |

| Elimination Profile | Nearly linear decline between 9 and 36 hours | Sheep | 20 g trans-aconitate (precursor) orally | [1] |

Table 2: Effect of this compound on Mineral Excretion in Rats

| Mineral | Diet | % Retention Reduction | Source |

| Magnesium (Mg) | 2% Tricarballylic Acid | 90% | [2] |

| Calcium (Ca) | 2% Tricarballylic Acid | 35% | [2] |

| Zinc (Zn) | 2% Tricarballylic Acid | 56% | [2] |

Table 3: In Vitro Inhibition of Aconitase by this compound

| Parameter | Value | Enzyme Source | Source |

| Inhibition Constant (Ki) | 0.52 mM | Aconitate hydratase (aconitase; EC 4.2.1.3) | [1] |

| Inhibition of Citric Acid Cycle Activity | 30% inhibition at 0.5 mM | Isolated rat liver cells | [1] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the metabolic fate of this compound.